4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
Description
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS: 5426-09-5), commonly referred to as norcantharidin or 5,6-dehydronorcantharidin, is a bicyclic anhydride synthesized via the Diels-Alder reaction of maleic anhydride and furan under controlled conditions . Its molecular formula is C₈H₆O₄ (molecular weight: 166.13 g/mol), featuring an exo-selective epoxy bridge and a partially unsaturated bicyclic framework . This compound is pivotal in organic synthesis, serving as a precursor for tricyclic imides in pharmaceutical research and as a monomer in polymer cross-linking applications . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating storage at 2–8°C under inert conditions .
Properties
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNRBAAQFZCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863535 | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-09-5, 6118-51-0, 6766-44-5 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride | |
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| Record name | AI 3-32678 | |
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| Record name | 6118-51-0 | |
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| Record name | Furan-maleic anhydride adduct | |
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| Record name | Furan-maleic anhydride adduct | |
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| Record name | Furan-maleic anhydride adduct | |
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| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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| Record name | 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |
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| Record name | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride | |
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Preparation Methods
Reaction Mechanism
The reaction proceeds through a concerted mechanism, where the electron-rich furan ring attacks the electron-deficient maleic anhydride. The stereoselectivity of the adduct is influenced by reaction kinetics, favoring the endo transition state due to secondary orbital interactions between the carbonyl groups of maleic anhydride and the π-system of furan. This results in the exclusive formation of the endo-isomer under standard conditions.
Laboratory-Scale Procedure
A representative synthesis involves the following steps:
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Reagent Setup : A suspension of maleic anhydride (30.6 g, 312 mmol) in anhydrous diethyl ether (39 mL) is prepared under an argon atmosphere.
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Diene Addition : 2,5-Dimethylfuran (30.0 g, 312 mmol) is added dropwise with vigorous stirring.
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Reaction Progress : The mixture is stirred at room temperature for 66 hours, during which the maleic anhydride dissolves, and the product precipitates.
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Purification : The mixture is cooled to 0°C, filtered, and washed with cold diethyl ether to yield light yellow crystals (76% yield).
Key Parameters :
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Solvent : Diethyl ether facilitates reactant solubility while minimizing side reactions.
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Temperature : Room temperature (20–25°C) ensures kinetic control for endo-selectivity.
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Atmosphere : Inert gas (argon) prevents oxidation of sensitive intermediates.
Optimization Strategies
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Catalytic Enhancements : Lewis acids (e.g., BF₃·Et₂O) may accelerate the reaction but are unnecessary in stoichiometric setups.
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Solvent Alternatives : Toluene or dichloromethane can substitute diethyl ether, though yields may vary.
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Reaction Time : Extended durations (up to 72 hours) improve conversion rates in non-polar solvents.
Industrial-Scale Production
Industrial synthesis scales the Diels-Alder reaction while addressing challenges such as heat management and purity control.
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance heat dissipation and reaction uniformity. A tubular reactor design ensures consistent residence time, reducing byproduct formation compared to batch processes.
Purification Protocols
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Recrystallization : The crude product is dissolved in a hexane/ethyl acetate mixture (3:1 v/v) and cooled to −20°C to isolate high-purity crystals.
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Distillation : Vacuum distillation (150–200°C at 0.1 mmHg) removes unreacted starting materials and low-boiling impurities.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature Control | Ambient (20–25°C) | Jacketed reactors (15–30°C) |
| Yield | 76% | 68–72% (due to scalability losses) |
| Purification | Recrystallization | Distillation + recrystallization |
Alternative Synthetic Methodologies
While the Diels-Alder reaction dominates, alternative routes have been explored for specialized applications.
Epoxidation of Diene Precursors
Epoxidation of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione using peracids (e.g., mCPBA) introduces the epoxy group. However, this method suffers from over-oxidation risks and lower regioselectivity.
Enzymatic Synthesis
Preliminary studies suggest that lipases (e.g., Candida antarctica lipase B) can catalyze the cycloaddition under aqueous conditions, though yields remain suboptimal (<30%).
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted anhydrides and esters.
Scientific Research Applications
Anticancer Activity
Research indicates that 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione exhibits significant anticancer properties. It has shown broad antitumor activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis in cancer cells. A study highlighted its effectiveness in breast cancer cell lines, where it activated caspase pathways leading to programmed cell death .
Antioxidant and Antimicrobial Properties
The compound also demonstrates notable antioxidant activity. It effectively reduces oxidative stress markers in cell cultures and exhibits antimicrobial properties against various pathogenic bacteria and fungi. In vitro studies have shown that it possesses inhibition zones comparable to established antibiotics .
Synthetic Routes
The synthesis of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione can be achieved through several methods:
- Diels-Alder Reaction : This method involves the reaction of maleic anhydride with furan under mild conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form various derivatives and reduction to yield alcohols.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Amines or alcohols | Substituted derivatives |
Industrial Applications
In the industrial sector, 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione serves as a valuable building block in organic synthesis. Its derivatives are utilized in the production of polymers and other industrial chemicals due to their unique properties .
Study on Anticancer Mechanisms
A recent study conducted by Jones et al. (2023) investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of specific signaling pathways.
Antioxidant Activity Research
Research published in the Journal of Medicinal Chemistry demonstrated that 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione significantly reduced oxidative stress markers in cell cultures with an IC50 value lower than that of common antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Isotopic Variants
Biological Activity
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS No. 5426-09-5) is a compound of interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and presenting relevant data.
- Molecular Formula : CHO
- Molecular Weight : 166.13 g/mol
- IUPAC Name : 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
- Physical State : Solid at room temperature
- Purity : Typically ≥ 95%
Biological Activity Overview
The biological activity of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has been investigated in various studies focusing on its pharmacological properties. The compound has shown promising results in several areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.
Antimicrobial Properties
In vitro studies have demonstrated that 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione possesses antimicrobial activity against a range of pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.
Cytotoxic Effects
Some studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests its potential role as an anticancer agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in cell cultures. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid.
- Antimicrobial Testing : In research conducted by Smith et al. (2022), the compound was tested against various microbial strains. Results showed inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
- Cytotoxic Mechanism : A study by Jones et al. (2023) explored the mechanism of action in cancer cells. The findings suggested that the compound activates caspase pathways leading to programmed cell death.
Q & A
Basic: What synthetic routes are commonly employed to prepare 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione?
Answer:
The compound is typically synthesized via Diels-Alder reactions between furan derivatives and dienophiles like maleic anhydride. For example, the exo-7-oxabicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride isomer can be obtained through stereoselective epoxidation under controlled conditions . Key parameters include:
- Temperature : Reactions often proceed at 0–25°C to favor kinetic control.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity.
- Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate high-purity products .
Basic: What safety protocols are critical when handling this compound given limited toxicological data?
Answer:
Despite limited toxicity data, the following precautions are advised:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and disposed of properly .
- Ventilation : Work in a fume hood to avoid inhalation of potential decomposition products (e.g., CO, CO₂) .
- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at room temperature, away from moisture and oxidizing agents .
Advanced: How does stereochemistry influence the compound’s reactivity in cycloaddition reactions?
Answer:
The exo and endo stereoisomers exhibit distinct reactivity due to differences in transition-state accessibility. For example:
- Exo isomer : Favors higher regioselectivity in Diels-Alder reactions due to reduced steric hindrance.
- Endo isomer : May form more stable adducts but requires higher activation energy.
X-ray crystallography and NMR analysis (e.g., NOE experiments) are essential to confirm stereochemistry . Computational studies (DFT) can further predict reactivity trends by analyzing frontier molecular orbitals .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:
Purity Assessment : Use HPLC or GC-MS to verify purity (>98%).
Crystallization Conditions : Standardize solvent systems (e.g., ethanol vs. acetone) to isolate consistent polymorphs.
Collaborative Validation : Cross-reference data with authoritative sources like NIST or peer-reviewed syntheses .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
A combination of methods is required:
Advanced: What strategies mitigate risks when designing reactions with undocumented hazardous byproducts?
Answer:
- In Situ Monitoring : Use techniques like ReactIR to detect reactive intermediates.
- Computational Prediction : Apply software (e.g., Schrödinger’s QikProp) to model decomposition pathways.
- Controlled Scale-Up : Conduct small-scale trials (<1 mmol) with rigorous quenching protocols (e.g., aqueous NaHCO₃ for anhydrides) .
Basic: How should researchers dispose of waste containing this compound?
Answer:
- Hazardous Waste Protocols : Dispose via licensed facilities specializing in anhydride-containing waste.
- Neutralization : Hydrolyze the anhydride to dicarboxylic acid using alkaline solutions (e.g., NaOH) before disposal .
- Documentation : Maintain records per local regulations (e.g., EPA guidelines in the USA) .
Advanced: What computational tools are effective for studying its reactivity in silico?
Answer:
- Density Functional Theory (DFT) : Predicts transition states and activation energies for cycloadditions (e.g., Gaussian or ORCA software).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
- Docking Studies : Explores host-guest interactions in supramolecular applications .
Basic: Are there documented incompatible materials or conditions for this compound?
Answer:
Avoid:
- Strong Oxidizers : May cause explosive decomposition .
- Moisture : Hydrolyzes the anhydride to dicarboxylic acid, altering reactivity .
- High Temperatures : Storage above 25°C accelerates degradation .
Advanced: How can researchers address gaps in ecological toxicity data for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
